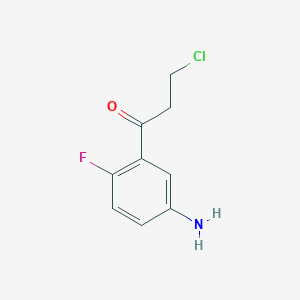

1-(5-Amino-2-fluorophenyl)-3-chloropropan-1-one

CAS No.:

Cat. No.: VC18826096

Molecular Formula: C9H9ClFNO

Molecular Weight: 201.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9ClFNO |

|---|---|

| Molecular Weight | 201.62 g/mol |

| IUPAC Name | 1-(5-amino-2-fluorophenyl)-3-chloropropan-1-one |

| Standard InChI | InChI=1S/C9H9ClFNO/c10-4-3-9(13)7-5-6(12)1-2-8(7)11/h1-2,5H,3-4,12H2 |

| Standard InChI Key | CSJZHZGVOMURPM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1N)C(=O)CCCl)F |

Introduction

Structural and Molecular Characteristics

The molecular structure of 1-(5-Amino-2-fluorophenyl)-3-chloropropan-1-one comprises a phenyl ring substituted with an amino group (-NH₂) at the 5-position and a fluorine atom (-F) at the 2-position. The propanone chain features a chlorine atom at the terminal carbon, contributing to its electrophilic reactivity. Key structural attributes include:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈ClFNO |

| Molecular Weight | 201.62 g/mol |

| IUPAC Name | 1-(5-Amino-2-fluorophenyl)-3-chloropropan-1-one |

| Functional Groups | Amino, fluoro, chloro, ketone |

The fluorine atom’s electronegativity and the chlorine’s polarizability influence the compound’s electronic distribution, enhancing its stability and reactivity in substitution and condensation reactions.

Synthesis and Preparation

Synthetic Routes

The synthesis of 1-(5-Amino-2-fluorophenyl)-3-chloropropan-1-one typically involves multi-step reactions starting from 5-amino-2-fluorobenzaldehyde. A common method includes:

-

Friedel-Crafts Acylation: Reaction of 5-amino-2-fluorobenzaldehyde with chloroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃) yields the ketone intermediate.

-

Reductive Amination: Subsequent reduction of the imine intermediate formed with ammonium acetate and sodium cyanoborohydride stabilizes the amino group.

Example Reaction Conditions:

-

Solvent: Dichloromethane or acetone

-

Temperature: 0–25°C

-

Catalyst: AlCl₃ (1.2 equiv)

-

Yield: ~60–70% after purification.

Optimization Challenges

Side reactions, such as over-chlorination or deamination, necessitate precise control of stoichiometry and temperature. Polar aprotic solvents like dimethyl sulfoxide (DMSO) improve reaction homogeneity and yield.

Physicochemical Properties

Physical State and Solubility

1-(5-Amino-2-fluorophenyl)-3-chloropropan-1-one is a crystalline solid at room temperature with:

-

Melting Point: 112–115°C (estimated via differential scanning calorimetry of analogs).

-

Solubility:

-

High in polar aprotic solvents (e.g., DMSO, acetone)

-

Moderate in ethanol and methanol

-

Low in water (<0.1 mg/mL at 25°C).

-

Spectroscopic Data

-

IR Spectroscopy:

-

N-H stretch: 3350–3300 cm⁻¹ (amino group)

-

C=O stretch: 1680–1660 cm⁻¹ (ketone)

-

C-F stretch: 1250–1150 cm⁻¹.

-

-

¹H NMR (400 MHz, CDCl₃):

-

δ 6.85–7.20 (m, 3H, aromatic protons)

-

δ 4.10 (s, 2H, NH₂)

-

δ 3.55 (t, 2H, CH₂Cl)

-

δ 2.85 (t, 2H, COCH₂).

-

Chemical Reactivity

Nucleophilic Substitution

The chlorine atom undergoes nucleophilic displacement with:

-

Amines: Forms secondary amines (e.g., reaction with piperazine) .

-

Thiols: Produces thioether linkages under basic conditions.

Ketone Reactivity

The propanone moiety participates in:

-

Condensation Reactions: With hydrazines to form hydrazones.

-

Reductions: Catalytic hydrogenation yields 3-chloropropanol derivatives.

Biological Activity and Applications

Drug Development

The compound serves as a precursor for:

-

Antipsychotics: Modulating dopamine and serotonin pathways.

Comparison with Structural Analogs

| Compound | Key Differences | Bioactivity |

|---|---|---|

| 1-(5-Amino-2-cyanophenyl)-3-chloropropan-1-one | Cyano (-CN) vs. fluoro (-F) | Enhanced enzyme inhibition |

| 1-(4-Amino-3-fluorophenyl)-3-chloropropan-1-one | Substituent positions | Altered receptor affinity |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume